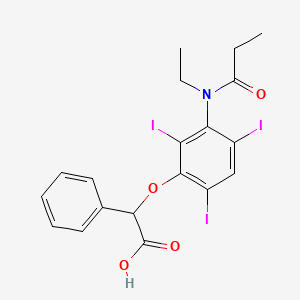
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid is a complex organic compound characterized by the presence of iodine atoms and a phenylacetic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid typically involves multiple steps, starting with the iodination of a phenol derivative. The iodinated phenol is then subjected to a series of reactions, including amide formation and acylation, to introduce the N-ethylpropionylamino group. The final step involves the coupling of the iodinated phenol derivative with phenylacetic acid under specific reaction conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar steps as the laboratory preparation but on a larger scale. Industrial production may involve optimized reaction conditions, such as temperature control, catalysts, and purification techniques, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms and phenylacetic acid moiety play crucial roles in its activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[3-(N-Propionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid
- 2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid
- 2-[3-(N-Ethylpropionylamino)-2,4,6-diiodophenoxy]-2-phenylacetic acid
Uniqueness
2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid is unique due to the presence of three iodine atoms, which significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups also contributes to its distinct properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
23189-39-1 |
|---|---|
Molekularformel |
C19H18I3NO4 |
Molekulargewicht |
705.1 g/mol |
IUPAC-Name |
2-[3-[ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]-2-phenylacetic acid |
InChI |
InChI=1S/C19H18I3NO4/c1-3-14(24)23(4-2)16-12(20)10-13(21)18(15(16)22)27-17(19(25)26)11-8-6-5-7-9-11/h5-10,17H,3-4H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
PBBHVXWVAHHTSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(CC)C1=C(C(=C(C=C1I)I)OC(C2=CC=CC=C2)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


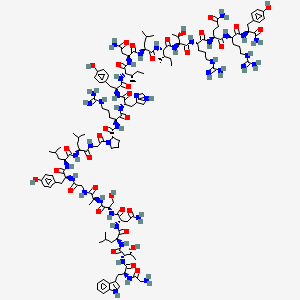
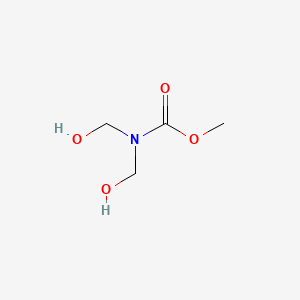

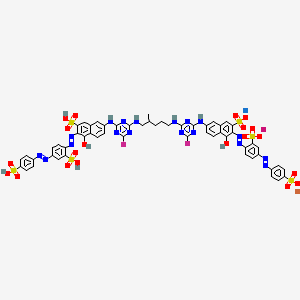
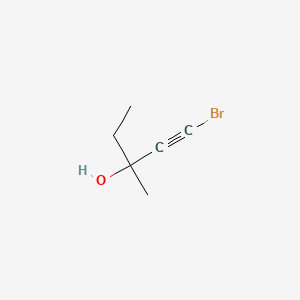

![3-[(2R)-oxan-2-yl]oxypyrrolidine](/img/structure/B13812408.png)

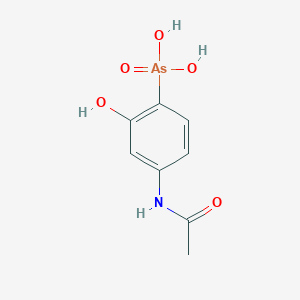
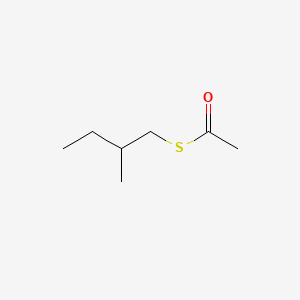

![Benzenemethanamine,N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro-](/img/structure/B13812438.png)

![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
